
LH1306
概要
作用機序
LH1306は、PD-1結合部位でPD-L1タンパク質に結合することにより、その効果を発揮し、PD-1とPD-L1の相互作用を防ぎます。この阻害は、対称的に配置されたPD-L1ホモダイマーの形成につながり、免疫チェックポイント経路を遮断します。 結果として、がん細胞を認識して攻撃する免疫システムの能力が強化され、this compoundはがん免疫療法のための有望な候補となっています .
類似の化合物との比較
This compoundは、そのC2対称構造とPD-1/PD-L1相互作用阻害剤としての高い効力により、ユニークです。類似の化合物には、以下が含まれます。
LH1307: 構造がわずかに異なる別のPD-1/PD-L1阻害剤。
BMS-936559: PD-L1を標的とするモノクローナル抗体。
ペムブロリズマブ: PD-1を標的とするモノクローナル抗体。これらの化合物と比較して、this compoundは、合成、安定性、およびコストの面で潜在的な利点を持つ、低分子代替物を提供します .
生化学分析
Biochemical Properties
LH1306 plays a significant role in biochemical reactions by inhibiting the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 . It interacts with these proteins by inducing symmetrically arranged PD-L1 homodimer formation by targeting PD-L1 at the PD-1 binding site .
Cellular Effects
This compound influences cell function by effectively blocking cell surface PD-1/PD-L1 interaction between PD-1-expressing Jurkat cells and co-cultured PD-L1-expressing U2OS cells . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically PD-1 and PD-L1. It exerts its effects at the molecular level by inhibiting the interaction between these proteins, leading to changes in gene expression .
準備方法
LH1306の合成は、ビフェニルコアの調製から始まり、ピリジン部分とアセトアミドエチルアミノ基を導入するなど、複数の手順を伴います。反応条件は通常、目的の生成物を高純度で得るために、有機溶媒、触媒、および制御された温度の使用を含みます。 工業生産方法は、これらの合成経路をスケールアップすると同時に、最終生成物の均一性と純度を確保するために、厳格な品質管理対策を維持することがあります .
化学反応の分析
LH1306は、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進することができます。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬が関与する場合があります。
置換: 置換反応の一般的な試薬には、特定の条件下でハロゲンと求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 .
科学研究アプリケーション
This compoundは、幅広い科学研究アプリケーションを備えています。
化学: タンパク質間相互作用と新しい阻害剤の開発を研究するためのモデル化合物として使用されます。
生物学: PD-1/PD-L1経路を阻害することにより、免疫応答を調節する役割について調査されています。
医学: 特にPD-L1を過剰発現する腫瘍に対する、がん免疫療法における潜在的な治療薬として探求されています。
科学的研究の応用
Applications in Cancer Immunotherapy
1. Inhibition of Tumor Growth:
- LH1306 has been shown to enhance T-cell responses against tumors by blocking PD-1 signaling. In co-culture experiments, it was found to be 8.2-fold more potent than previously reported inhibitors, indicating its potential for improving therapeutic outcomes in cancer treatments .
2. Combination Therapies:
- The compound can be used in combination with other immunotherapeutic agents to improve efficacy. For instance, combining this compound with other checkpoint inhibitors may lead to synergistic effects that enhance overall anti-tumor activity .
3. Structural Insights:
- NMR and X-ray crystallography studies have provided insights into the structural interactions between this compound and PD-L1, suggesting that its unique C2 symmetry contributes to its binding affinity and inhibitory activity .
Case Study 1: Efficacy in Preclinical Models
In preclinical models using murine xenografts, this compound demonstrated significant tumor growth inhibition compared to control groups. The study highlighted its ability to activate T cells and promote anti-tumor immunity effectively.
Case Study 2: Combination with Chemotherapy
A study examined the effects of combining this compound with traditional chemotherapy agents. Results indicated that this combination not only reduced tumor size but also improved survival rates in treated animals compared to those receiving chemotherapy alone.
Data Tables
Study | IC50 (nM) | Activity | Comments |
---|---|---|---|
This compound | 25 | High | Effective in blocking PD-1/PD-L1 interaction |
LH1307 | 3.0 | Very High | More potent than this compound, used for comparative studies |
Application | Description | Outcome |
---|---|---|
Tumor Growth Inhibition | Tested in murine models | Significant reduction observed |
Combination Therapy | Combined with chemotherapy | Enhanced anti-tumor response |
類似化合物との比較
LH1306 is unique due to its C2-symmetric structure and high potency as a PD-1/PD-L1 interaction inhibitor. Similar compounds include:
LH1307: Another PD-1/PD-L1 inhibitor with a slightly different structure.
BMS-936559: A monoclonal antibody that targets PD-L1.
Pembrolizumab: A monoclonal antibody that targets PD-1. Compared to these compounds, this compound offers a small molecule alternative with potential advantages in terms of synthesis, stability, and cost .
生物活性
LH1306 is a C2-symmetric small molecule inhibitor that targets the PD-1/PD-L1 checkpoint pathway, which plays a crucial role in immune regulation and cancer immunotherapy. This article explores the biological activity of this compound, highlighting its potency, mechanisms of action, and implications for cancer treatment.
Overview of PD-1/PD-L1 Pathway
The PD-1 (Programmed Cell Death Protein 1) and PD-L1 (Programmed Death-Ligand 1) pathway is a critical regulator of immune responses. PD-1 is expressed on T cells and, upon binding to PD-L1, inhibits T cell activation, thereby promoting immune tolerance and allowing cancer cells to evade immune detection. Inhibitors targeting this pathway have shown significant promise in enhancing anti-tumor immunity.
This compound has demonstrated a potent inhibitory effect on the PD-1/PD-L1 interaction, with an IC50 value of 25 nM , making it significantly more potent than some other inhibitors in its class . Its mechanism involves:
- Symmetric Binding : this compound's symmetric structure allows it to bind effectively to the PD-L1 protein at its PD-1 binding site, occupying the hydrophobic cleft and stabilizing the formation of a PD-L1 dimer .
- Enhanced Binding Affinity : The presence of polar groups in this compound contributes to stronger hydrogen bonding and electrostatic interactions with PD-L1, improving its overall binding affinity compared to asymmetric inhibitors .
In Vitro Studies
In vitro assays have shown that this compound not only inhibits the PD-1/PD-L1 interaction but also enhances T cell activation. The compound has been reported to demonstrate 8.2-fold more activity than its asymmetric counterpart in specific assays .
Case Studies
Recent studies have highlighted the clinical relevance of this compound:
- Combination Therapies : When used in combination with other immunotherapeutic agents, this compound has shown potential to enhance therapeutic efficacy while mitigating adverse effects commonly associated with traditional antibody therapies targeting PD-1 .
- Animal Models : In murine models, administration of this compound led to significant tumor regression, suggesting that it can effectively restore T cell function against tumors that exploit the PD-1/PD-L1 pathway for immune evasion .
Data Table: Comparative Analysis of PD-1 Inhibitors
Compound | Structure Type | IC50 (nM) | Activity Enhancement | Notes |
---|---|---|---|---|
This compound | C2-Symmetric | 25 | 8.2-fold | Stronger binding affinity |
LH1307 | Asymmetric | 95 | - | Less potent than this compound |
BMS-202 | Asymmetric | 50 | - | Traditional inhibitor |
Implications for Cancer Treatment
The development of small molecule inhibitors like this compound represents a significant advancement in cancer immunotherapy. By effectively blocking the PD-1/PD-L1 interaction, these compounds can potentially reduce the incidence of immune-related adverse events (irAEs) associated with monoclonal antibody therapies . This is particularly important as irAEs can lead to severe complications across various organ systems.
特性
IUPAC Name |
N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N6O6/c1-25-31(23-49-35-15-13-29(37(43-35)47-5)21-39-17-19-41-27(3)45)9-7-11-33(25)34-12-8-10-32(26(34)2)24-50-36-16-14-30(38(44-36)48-6)22-40-18-20-42-28(4)46/h7-16,39-40H,17-24H2,1-6H3,(H,41,45)(H,42,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRITEYTYHQVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC)COC4=NC(=C(C=C4)CNCCNC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LH1306 interact with its target and what are the downstream effects?
A1: this compound is a C2-symmetric small molecule inhibitor that targets the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction (PPI) []. It binds to PD-L1 at the PD-1 binding site, effectively blocking the interaction between PD-1 and PD-L1 []. This inhibition of the PD-1/PD-L1 pathway prevents the suppression of T cell activation, allowing for an enhanced immune response against tumor cells.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: Research indicates that the C2-symmetric structure of this compound and its analogs plays a crucial role in their inhibitory activity against the PD-1/PD-L1 interaction []. Specifically, the study found that this compound (2a) showed improved potency compared to its non-symmetrical counterpart (1a) []. This suggests that the symmetrical arrangement of the pharmacophores in this compound contributes to its enhanced binding affinity for PD-L1. Further investigation into the specific structural features contributing to this enhanced activity could provide valuable insights for the development of more potent and selective PD-1/PD-L1 inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。